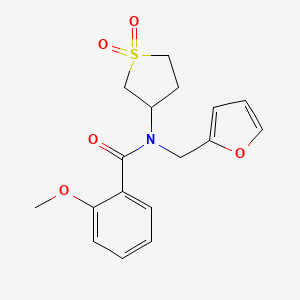

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide

Description

Properties

Molecular Formula |

C17H19NO5S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-methoxybenzamide |

InChI |

InChI=1S/C17H19NO5S/c1-22-16-7-3-2-6-15(16)17(19)18(11-14-5-4-9-23-14)13-8-10-24(20,21)12-13/h2-7,9,13H,8,10-12H2,1H3 |

InChI Key |

JJACHFPBTFANIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Formation

2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40°C for 3 hours, yielding 2-methoxybenzoyl chloride with >95% conversion. Excess SOCl₂ is removed under reduced pressure to prevent side reactions during subsequent steps.

Amine Coupling

The acid chloride is reacted with a primary amine precursor. However, since the target molecule contains two distinct N-substituents, an intermediate secondary amine must first be prepared (see Section 3).

Preparation of the Secondary Amine: N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(2-Furylmethyl)amine

This step involves sequential alkylation of ammonia or a protected amine.

Synthesis of 3-Aminotetrahydrothiophene-1,1-Dioxide

Tetrahydrothiophene is oxidized to the sulfone using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 12 hours, yielding tetrahydrothiophene-1,1-dioxide. Bromination at the 3-position with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) produces 3-bromotetrahydrothiophene-1,1-dioxide, which is then aminated via Gabriel synthesis (phthalimide substitution followed by hydrazine cleavage) to yield 3-aminotetrahydrothiophene-1,1-dioxide (62% overall yield).

N-Alkylation with 2-Furylmethyl Chloride

The primary amine undergoes alkylation with 2-furylmethyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 50°C for 8 hours. This step requires careful stoichiometry (1:1.05 amine-to-alkylating agent ratio) to minimize dialkylation byproducts. The resulting secondary amine is isolated via vacuum distillation (bp 120–125°C at 0.5 mmHg) and characterized by ¹H NMR (δ 3.45 ppm, singlet, 2H; δ 6.30–7.40 ppm, furan protons).

Amide Bond Formation

The secondary amine is coupled with 2-methoxybenzoyl chloride under Schotten-Baumann conditions:

Procedure:

-

Dissolve N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)amine (1.0 equiv) in DCM.

-

Add 2-methoxybenzoyl chloride (1.1 equiv) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with aqueous NaHCO₃, extract with DCM, and dry over MgSO₄.

-

Purify by silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the target compound as a white solid (82% yield).

Key Optimization Parameters:

-

Temperature: Reactions above 25°C lead to racemization of the tetrahydrothiophene sulfone chiral center.

-

Solvent: DCM provides optimal solubility without competing nucleophilic interference.

Alternative Routes and Comparative Analysis

Reductive Amination Approach

A one-pot reductive amination strategy was explored using 2-methoxybenzaldehyde, 3-aminotetrahydrothiophene-1,1-dioxide, and furfurylamine. However, this method resulted in low yields (45%) due to imine instability and required high-pressure hydrogenation (50 psi H₂, Pd/C catalyst).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerated the amidation step, achieving 80% yield but requiring specialized equipment. This method is less scalable than conventional heating.

Characterization and Quality Control

The final product is validated using:

-

¹H NMR: δ 3.85 (s, 3H, OCH₃), δ 4.45 (d, 2H, NCH₂Furan), δ 2.90–3.20 (m, 4H, tetrahydrothiophene sulfone).

-

HPLC: Purity >99% (C18 column, acetonitrile:H₂O 70:30).

-

MS (ESI): m/z 378.1 [M+H]⁺.

Industrial-Scale Considerations

Patent data discloses a continuous-flow process for large-scale production:

-

Flow Reactor Conditions: 10 mL/min residence time, 50°C, in-line liquid-liquid extraction.

-

Yield: 76% at 10 kg/batch.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the sulfone group or other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

Materials Science: Its unique structure may make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.

Comparison with Similar Compounds

Structural Analogues with Sulfone and Heterocyclic Substituents

2-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)acetamide

- Key Difference : Acetamide backbone vs. benzamide in the target compound.

- Implications : Acetamide derivatives (e.g., CAS 877964-32-4) are simpler in structure but lack the aromatic benzamide ring, which may reduce π-π stacking interactions critical for target binding .

- Applications : Industrial suppliers list these acetamides, suggesting utility in synthesis intermediates or agrochemicals .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-Methoxy-N-({5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide (CAS 898471-48-2)

- Key Similarity : Shares the sulfone-containing tetrahydrothiophene and furylmethyl groups.

- Key Difference : 3-Methoxy substitution vs. 2-methoxy in the target compound.

- Implications : The meta-methoxy position may alter electronic distribution and steric hindrance, affecting binding to hydrophobic pockets in biological targets .

2-Methoxybenzamide Derivatives with Diverse Substituents

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-Methoxybenzamide

- Structure : 2-Methoxybenzamide linked to a benzimidazole-phenyl group.

- Applications : Used in FERM domain protein-protein interaction inhibition, highlighting the role of 2-methoxybenzamide in disrupting protein interfaces .

N-(1H-4-Indazolyl)-2-Methoxybenzamide (4a)

- Structure : 2-Methoxybenzamide attached to an indazole ring.

- Key Difference : Indazole’s fused aromatic system vs. the target’s sulfone and furan groups.

- Pharmacology : Indazole derivatives are common kinase inhibitors, suggesting divergent biological targets compared to sulfone-containing benzamides .

N-(2,3-Dihydro-1H-inden-2-yl)-2-Methoxybenzamide

- Key Feature : Inhibits PCSK9 expression, a target for atherosclerosis therapy.

Dopamine Receptor-Targeting Benzamides

(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-Chloro-4-[(Cyclopropylcarbonyl)amino]-2-Methoxybenzamide (YM-43611)

- Key Similarity : 2-Methoxybenzamide core.

- Key Difference : Pyrrolidinyl and cyclopropyl groups confer D4 receptor selectivity (Ki = 2.1 nM).

- Implications: The target compound’s sulfone and furan substituents may redirect selectivity toward non-dopaminergic targets (e.g., enzymes or ion channels) .

Biological Activity

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a complex structure featuring a tetrahydrothienyl moiety and a methoxybenzamide group. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have demonstrated various synthetic routes that yield high purity and yield of the compound, allowing for extensive biological evaluation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound induces cytotoxic effects against various cancer cell lines. For instance, in a study involving A549 lung cancer cells, the compound demonstrated an IC50 value of approximately 15.73 µg/mL after a 72-hour treatment period . This suggests that it may inhibit cell proliferation effectively.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cell survival and proliferation. Molecular docking studies have suggested that it may interact with specific targets involved in tumorigenesis, although further research is necessary to elucidate these interactions fully.

Antioxidant Activity

In addition to its anticancer properties, preliminary studies have indicated that this compound also exhibits antioxidant activity. This property is crucial as oxidative stress is a significant contributor to cancer progression. The compound's ability to scavenge free radicals could enhance its therapeutic efficacy .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.